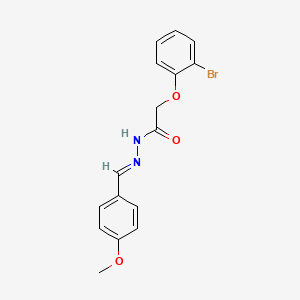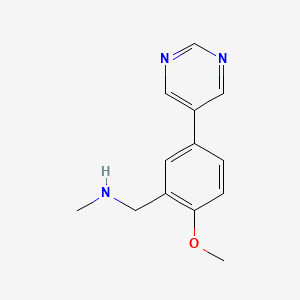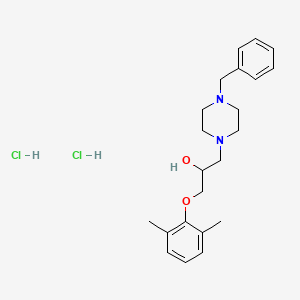
2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as BMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMAH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models, which is a potential application in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its potential applications in cancer research and the treatment of diabetes. This compound has been shown to have potent anticancer and antidiabetic effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the research of 2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide. One of the major directions is to further investigate the mechanism of action of this compound and its potential applications in cancer research and the treatment of diabetes. Another direction is to study the safety and efficacy of this compound in humans, which will require further preclinical and clinical trials. Finally, the synthesis of this compound and its derivatives can be optimized to improve their yield and purity, which will facilitate further research.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-13-8-6-12(7-9-13)10-18-19-16(20)11-22-15-5-3-2-4-14(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHHAVJOTXHPC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-bromophenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B3884287.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3884291.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-3-biphenylyl)prolinamide](/img/structure/B3884296.png)


![2-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3884312.png)
![(2E)-N-({3-methyl-7-[4-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-(2-thienyl)acrylamide](/img/structure/B3884320.png)
![benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3884339.png)
![3-[3-(3-chlorophenyl)-1-pyrrolidinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B3884347.png)
![nicotinaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3884352.png)
![methyl 4-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3884360.png)
![{[4-(3-chlorophenyl)-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3884364.png)
![N-[4-(benzoylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3884384.png)

